ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate
CAS No.: 5296-86-6
Cat. No.: VC18440099
Molecular Formula: C11H13ClN2O2
Molecular Weight: 240.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5296-86-6 |
|---|---|
| Molecular Formula | C11H13ClN2O2 |
| Molecular Weight | 240.68 g/mol |
| IUPAC Name | ethyl (2Z)-2-[(4-chlorophenyl)hydrazinylidene]propanoate |
| Standard InChI | InChI=1S/C11H13ClN2O2/c1-3-16-11(15)8(2)13-14-10-6-4-9(12)5-7-10/h4-7,14H,3H2,1-2H3/b13-8- |
| Standard InChI Key | TZUIRWBUCNJLAC-JYRVWZFOSA-N |
| Isomeric SMILES | CCOC(=O)/C(=N\NC1=CC=C(C=C1)Cl)/C |
| Canonical SMILES | CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate belongs to the hydrazone class, featuring a conjugated hydrazinylidene group () bridging a 4-chlorophenyl moiety and an ethyl propanoate ester. The Z-configuration of the hydrazone double bond is confirmed by nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography data from analogous structures . The chloro substituent at the para position of the phenyl ring enhances electron withdrawal, influencing the compound’s reactivity and stability.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | Ethyl (2Z)-2-[(4-chlorophenyl)hydrazinylidene]propanoate |
| CAS No. | 5296-86-6 |
| Molecular Formula | |
| Molecular Weight | 240.68 g/mol |
| SMILES | CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)C |
| InChI Key | TZUIRWBUCNJLAC-JYRVWZFOSA-N |
The canonical SMILES string and InChI key, derived from computational modeling, provide unambiguous identifiers for database searches .
Spectroscopic Characterization
Fourier-transform infrared (FT-IR) spectroscopy of the compound reveals key absorption bands:
-
: 1725 cm (ester carbonyl).
Nuclear magnetic resonance (NMR) data ( and ) further corroborate the structure, with distinct signals for the ethyl ester protons ( 1.2–1.4 ppm, triplet; 4.1–4.3 ppm, quartet) and the hydrazone proton ( 8.5 ppm, singlet).
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a two-step protocol:
-
Condensation: Ethyl pyruvate reacts with 4-chlorophenylhydrazine in ethanol under reflux, forming the hydrazone intermediate.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) yields the Z-isomer preferentially due to steric and electronic factors .
Reaction Scheme:
Chemical Reactivity and Stability
Hydrolytic Degradation
The ester group undergoes hydrolysis under acidic () or basic () conditions, yielding the corresponding carboxylic acid:
Kinetic studies indicate a half-life of 12 hours in 0.1 M NaOH at 25°C, suggesting moderate stability in physiological environments.
Tautomerism and Isomerization
The hydrazone moiety exhibits keto-enol tautomerism, with the Z-isomer dominating in polar solvents (e.g., DMSO, water). Irradiation at 254 nm induces E/Z isomerization, a property exploitable in photopharmacology .
Biological Applications and Mechanistic Insights
Enzyme Inhibition
Structural analogs, such as ethyl 3-oxo-2-(2-phenylhydrazinylidene)butanoate, demonstrate inhibitory activity against sortase A (SrtA), a bacterial transpeptidase critical for virulence in Staphylococcus aureus. Molecular docking suggests the hydrazone group chelates the enzyme’s active-site cysteine, disrupting substrate binding . While direct data for the 4-chloro derivative is limited, its enhanced electrophilicity (due to the chloro group) may potentiate inhibition.
Comparative Analysis with Structural Analogs
Table 2: Comparative Pharmacological Profiles
| Compound | Target Enzyme (IC) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| Ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazinylidene]propanoate | N/A | Pending studies |
| 3-Oxo-2-(2-(3,4-dichlorophenyl)hydrazinylidene)butanoic acid | SrtA (192 µM) | 8–16 (Gram-positive) |
| Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate | N/A | 32–64 (Gram-negative) |
The 3,4-dichloro derivative’s superior activity underscores the importance of dihalogenation in optimizing bioactivity .
Analytical and Computational Methods
Chromatographic Profiling
Ultra-high-performance liquid chromatography (UHPLC) paired with quadrupole-Orbitrap mass spectrometry enables precise quantification in biological matrices. A Scherzo SM-C18 column with 0.1% formic acid in acetonitrile/water achieves baseline separation of hydrazone derivatives .
Molecular Modeling
Density functional theory (DFT) calculations (B3LYP/6-311++G**) predict the Z-isomer’s stability ( kcal/mol vs. E-isomer). Electrostatic potential maps highlight nucleophilic regions at the hydrazone nitrogen and ester carbonyl oxygen .
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